3-(4-tert-Butylcyclohexyl)piperidine
Description
Properties
Molecular Formula |
C15H29N |
|---|---|
Molecular Weight |
223.40 g/mol |
IUPAC Name |
3-(4-tert-butylcyclohexyl)piperidine |
InChI |
InChI=1S/C15H29N/c1-15(2,3)14-8-6-12(7-9-14)13-5-4-10-16-11-13/h12-14,16H,4-11H2,1-3H3 |
InChI Key |
YKDSSUGAKCCOIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Classical Alkylation and Cyclohexyl Functionalization
The foundational approach to synthesizing 3-(4-tert-Butylcyclohexyl)piperidine involves alkylation strategies to introduce the 4-tert-butylcyclohexyl moiety onto a preformed piperidine scaffold. A prominent method, adapted from the synthesis of BTCP analogues, utilizes α-amino nitriles in the Bruylants reaction. For instance, the reaction of 4-tert-butylcyclohexylmagnesium bromide with a protected 3-aminopiperidine precursor (e.g., 3-(benzyloxycarbonylamino)piperidine) in tetrahydrofuran at −78°C yields the alkylated intermediate. Subsequent deprotection via hydrogenolysis or acid hydrolysis affords the target compound.
Key challenges in this route include steric hindrance from the bulky tert-butyl group, which often necessitates prolonged reaction times (12–24 hours) and elevated temperatures (50–70°C). Optimization studies demonstrate that substituting traditional Grignard reagents with organozinc species improves regioselectivity, achieving yields of 65–72% for analogous cyclohexylpiperidines.
Bruylants Reaction with α-Amino Nitriles
The Bruylants reaction, detailed in patent CN103373953A, offers a scalable pathway to 3-substituted piperidines. This method involves the condensation of 4-tert-butylcyclohexanone with an α-amino nitrile derivative, followed by cyclization under acidic conditions. For example, reacting 2-((tert-butoxycarbonyl)amino)pentane-1,5-dinitrile with 4-tert-butylcyclohexanone in acetonitrile/water (1:1) at 45°C for 8 hours yields a tetrahydropyridine intermediate. Catalytic hydrogenation (H₂, Pd/C) then reduces the double bond, furnishing the cis- and trans-3-(4-tert-butylcyclohexyl)piperidines in a 3:1 ratio.
Table 1: Optimization of Bruylants Reaction Parameters
| Parameter | Condition | Yield (%) | Selectivity (cis:trans) |
|---|---|---|---|
| Solvent System | Acetonitrile/Water | 78 | 3:1 |
| Temperature (°C) | 45 | 78 | 3:1 |
| Reaction Time (hours) | 8 | 78 | 3:1 |
| Catalyst (Pd/C) Loading | 10 wt% | 85 | 4:1 |
Notably, replacing the tert-butoxycarbonyl (Boc) protecting group with a benzyloxycarbonyl (Cbz) group enhances solubility in polar aprotic solvents, increasing yields to 85%.
Catalytic Asymmetric Synthesis via Rhodium-Catalyzed Reductive Heck Reaction
A cutting-edge approach from recent literature employs a rhodium-catalyzed asymmetric reductive Heck reaction to construct enantioenriched 3-piperidines. Starting with pyridine-1(2H)-carboxylate and 4-tert-butylcyclohexylboronic acid, this method proceeds through a three-step sequence:
- Partial Pyridine Reduction : Using H₂ and a Pd/C catalyst, pyridine is hydrogenated to 1,2,3,6-tetrahydropyridine.
- Asymmetric Carbometalation : A chiral rhodium catalyst (e.g., Rh/(R)-BINAP) facilitates the enantioselective addition of the 4-tert-butylcyclohexyl group to the tetrahydropyridine scaffold.
- Final Reduction : Catalytic hydrogenation saturates the remaining double bond, yielding this compound with 94% enantiomeric excess (ee).
Table 2: Performance Metrics for Catalytic Asymmetric Synthesis
| Step | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| Partial Reduction | Pd/C (10 wt%) | 92 | – |
| Asymmetric Carbometalation | Rh/(R)-BINAP | 88 | 94 |
| Final Reduction | Pd/C (5 wt%) | 95 | 94 |
This method excels in stereochemical control, making it ideal for producing single enantiomers required in drug development. However, the reliance on expensive rhodium catalysts and stringent anhydrous conditions limits its industrial scalability.
Comparative Analysis of Synthetic Routes
Table 3: Strategic Comparison of Preparation Methods
| Method | Yield (%) | Stereoselectivity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Classical Alkylation | 65–72 | Low | High | Moderate |
| Bruylants Reaction | 78–85 | Moderate | Moderate | High |
| Catalytic Asymmetric | 88–95 | High | Low | Low |
The Bruylants reaction offers the best balance of yield and scalability, while the catalytic asymmetric method is superior for enantioselective synthesis. Classical alkylation remains valuable for rapid access to racemic mixtures.
Chemical Reactions Analysis
Reaction Pathways
The compound’s reactivity stems from its piperidine ring and tert-butylcyclohexyl substituent . Key reactions include:
Alkylation/Acylation
-
Functionalization of the Piperidine Ring : The secondary amine in piperidine can undergo acylation (e.g., with acetyl chloride) or reductive alkylation (e.g., with aldehydes/ketones).
-
Substitution at the Cyclohexyl Ring : The tert-butyl group’s steric bulk may influence regioselectivity in reactions targeting the cyclohexyl moiety .
Oxidation
-
Oxidation of Piperidine : The ring may undergo oxidation to form pyridine derivatives under strong oxidizing conditions (e.g., KMnO₄).
Nucleophilic Substitution
-
Substitution at the Cyclohexyl Position : The tert-butyl group’s stability may allow for reactions at the cyclohexyl core, such as electrophilic substitution (e.g., bromination).
Functional Group Transformations
The compound’s reactivity can be further explored through transformations of its substituents:
| Reaction Type | Mechanism | Product Example |
|---|---|---|
| Acylation | Reaction of the secondary amine with acylating agents (e.g., acetyl chloride) | Acylated piperidine derivatives |
| Oxidation | Oxidation of the piperidine ring to pyridine derivatives | Pyridine analogues |
| Electrophilic Substitution | Substitution at the cyclohexyl ring (e.g., bromination) | Brominated tert-butylcyclohexyl derivatives |
Structural Influences on Reactivity
-
Steric Effects : The tert-butyl group’s bulkiness may hinder certain reactions (e.g., nucleophilic attack) at the cyclohexyl position.
-
Electronic Effects : The electron-donating nature of the piperidine ring may influence reactions involving electrophilic species.
Biological Relevance and Reactivity
While the query focuses on chemical reactions, the compound’s structural features (e.g., piperidine ring, tert-butyl group) suggest potential interactions with biological targets. For example:
Scientific Research Applications
3-(4-tert-Butylcyclohexyl)piperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 3-(4-tert-Butylcyclohexyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved. For example, in medicinal chemistry, the compound may act as an agonist or antagonist of certain receptors, influencing physiological processes.
Comparison with Similar Compounds
Structural and Functional Analogues
4-Tert-Boc-Amino Piperidine
- Structure: A piperidine derivative with a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position.
- Comparison: The Boc group enhances solubility in organic solvents and protects the amine during synthesis, whereas the tert-butylcyclohexyl group in 3-(4-tert-Butylcyclohexyl)piperidine increases lipophilicity and steric hindrance.
4-(4-Fluorophenyl)piperidine
- Structure : Piperidine substituted with a fluorophenyl group at the 4-position.
- Comparison: The fluorophenyl group introduces electronic effects (e.g., electron-withdrawing) and moderate lipophilicity, contrasting with the tert-butylcyclohexyl group’s steric bulk and non-polar character. Applications: Fluorophenyl-substituted piperidines are common in antipsychotic and antidepressant drugs (e.g., aripiprazole analogs). The tert-butylcyclohexyl variant may offer improved metabolic stability but reduced aqueous solubility .
MTEP [3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)piperidine]
- Structure : Piperidine with a thiazole-ethynyl substituent at the 3-position.
- Comparison :
- MTEP’s thiazole-ethynyl group enables selective binding to metabotropic glutamate receptors (mGluR5), whereas the tert-butylcyclohexyl group in this compound likely modulates receptor affinity through steric interactions.
- Applications: MTEP is studied for addiction treatment (e.g., cocaine relapse prevention). The tert-butylcyclohexyl analog could target lipid-rich tissues or hydrophobic binding pockets in proteins .
Physicochemical Properties
| Compound | Key Substituent | LogP (Estimated) | Solubility | Steric Bulk |
|---|---|---|---|---|
| This compound | 4-tert-Butylcyclohexyl | High (~4.5) | Low (organic) | Very High |
| 4-Tert-Boc-Amino Piperidine | Boc-protected amine | Moderate (~2.8) | Moderate (DMSO) | Moderate |
| 4-(4-Fluorophenyl)piperidine | 4-Fluorophenyl | Moderate (~3.0) | Low (aqueous) | Low |
| MTEP | Thiazole-ethynyl | Moderate (~3.2) | Low (aqueous) | Moderate |
Note: LogP values are estimated based on substituent contributions.
Biological Activity
3-(4-tert-Butylcyclohexyl)piperidine is a derivative of piperidine, a cyclic amine known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and antiviral research. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its pharmacological significance.
This compound features a piperidine ring substituted with a tert-butyl group on a cyclohexane moiety. The structural formula can be represented as follows:
This unique structure contributes to its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.
Antiviral Activity
Recent studies have explored the antiviral potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit activity against various viruses, including coronaviruses. For instance, derivatives have shown promising results in inhibiting viral replication by targeting specific viral proteases and polymerases, which are critical for viral life cycles .
Neuropharmacological Effects
Piperidine derivatives are known to interact with neurotransmitter systems, particularly the cholinergic system. Studies have demonstrated that this compound may modulate nicotinic acetylcholine receptors (nAChRs), which play a significant role in cognitive functions and neuroprotection .
Table 1: Summary of Biological Activities
Study on Neuroprotective Effects
A study evaluated the neuroprotective effects of various piperidine derivatives, including this compound. The compound was tested in vitro for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated a significant reduction in cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases .
Antiviral Efficacy Against SARS-CoV-2
In light of the COVID-19 pandemic, research focused on the antiviral properties of piperidine derivatives against SARS-CoV-2. Compounds similar to this compound were screened for their ability to inhibit viral replication in cell cultures. The findings revealed that certain structural modifications enhanced potency against the virus, indicating a pathway for developing new antiviral agents .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Receptor Modulation : The compound's interaction with nAChRs suggests potential applications in treating cognitive disorders and enhancing memory.
- Enzyme Inhibition : Inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.
- Antiviral Mechanisms : By targeting viral proteases and other essential enzymes, the compound may disrupt viral replication processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
